molecular formula C12H17N3O2S B5513488 (2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide CAS No. 6292-78-0

(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide

Cat. No.: B5513488
CAS No.: 6292-78-0
M. Wt: 267.35 g/mol
InChI Key: PEOFKPXARTZUOT-VGOFMYFVSA-N
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Description

(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide is an organic compound with a complex structure that includes a benzylidene group, a hydrazinecarbothioamide moiety, and methoxy and propan-2-yloxy substituents

Scientific Research Applications

(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide typically involves the condensation of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzylidene derivatives.

Mechanism of Action

The mechanism of action of (2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to specific sites on the receptor.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.

Uniqueness

(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike simpler compounds like benzylamine or 2,2’-bipyridyl, this compound offers a more complex structure that can interact with a wider range of molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8(2)17-10-5-4-9(6-11(10)16-3)7-14-15-12(13)18/h4-8H,1-3H3,(H3,13,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFKPXARTZUOT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC(=S)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/NC(=S)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425951
Record name AK-968/40388981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-78-0
Record name NSC9942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AK-968/40388981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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